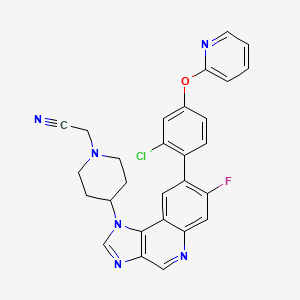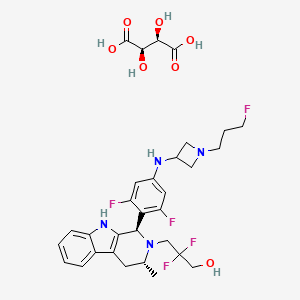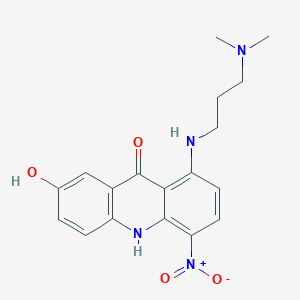
Topoisomerase II inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topoisomerase II inhibitor 3 is a compound that targets DNA topoisomerase II, an enzyme crucial for DNA replication, transcription, and repair. This compound is part of a broader class of topoisomerase inhibitors, which are used in clinical settings to treat various cancers by interfering with the DNA processes essential for cancer cell proliferation .
Preparation Methods
The synthesis of Topoisomerase II inhibitor 3 involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route includes the reaction of a precursor compound with thionyl chloride and pyridine to form an acid chloride, which then reacts with phenols to produce the desired inhibitor . Industrial production methods often involve optimizing these reactions for higher yields and purity, using large-scale reactors and stringent quality control measures .
Chemical Reactions Analysis
Topoisomerase II inhibitor 3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common conditions for these reactions include specific temperatures, solvents, and catalysts to ensure the desired products are formed efficiently .
Scientific Research Applications
Topoisomerase II inhibitor 3 has a wide range of scientific research applications:
Mechanism of Action
Topoisomerase II inhibitor 3 exerts its effects by binding to the topoisomerase II enzyme and preventing it from interacting with DNA. This inhibition disrupts the enzyme’s ability to cleave and re-ligate double-strand DNA breaks, leading to the accumulation of DNA damage and the inhibition of cancer cell proliferation . The molecular targets include the DNA binding domain of topoisomerase II, and the pathways involved are those related to DNA replication and repair .
Comparison with Similar Compounds
Topoisomerase II inhibitor 3 is unique compared to other similar compounds due to its specific binding affinity and lower cytotoxicity. Similar compounds include:
Etoposide: A widely used topoisomerase II inhibitor that also targets the enzyme but has higher cytotoxicity.
Doxorubicin: Another topoisomerase II inhibitor used in cancer therapy, known for its cardiotoxicity.
Teniposide: Similar to etoposide but with different pharmacokinetic properties.
This compound stands out due to its potential for lower side effects and higher specificity in targeting cancer cells .
Properties
Molecular Formula |
C18H20N4O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propylamino]-7-hydroxy-4-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C18H20N4O4/c1-21(2)9-3-8-19-14-6-7-15(22(25)26)17-16(14)18(24)12-10-11(23)4-5-13(12)20-17/h4-7,10,19,23H,3,8-9H2,1-2H3,(H,20,24) |
InChI Key |
VNSZLRBNUNIGRI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NC3=C(C2=O)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


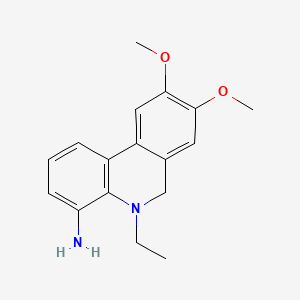
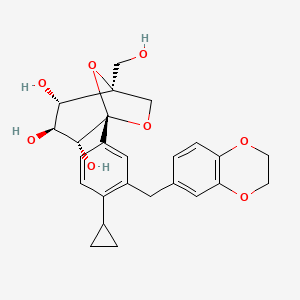
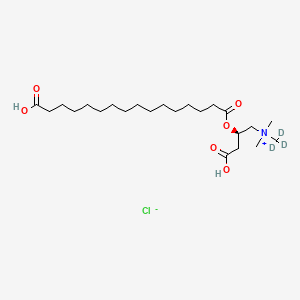
![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)
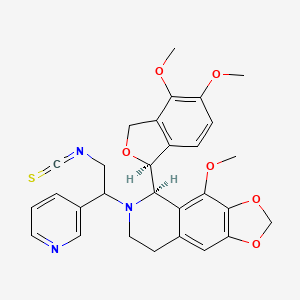
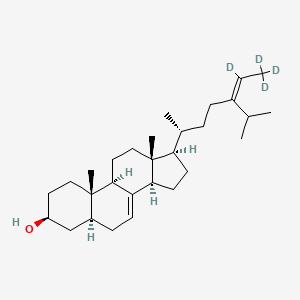
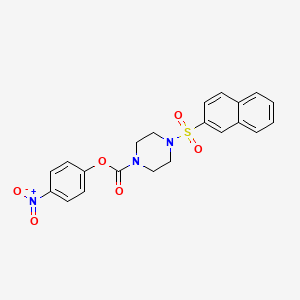
![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
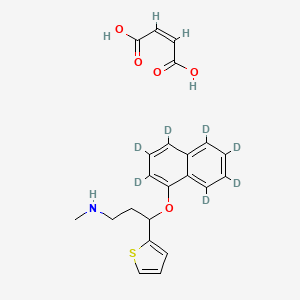
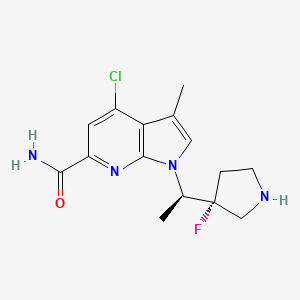
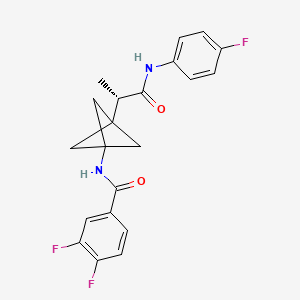
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
